molecular formula C14H15F2N3O B7545148 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile

4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile

Cat. No. B7545148
M. Wt: 279.28 g/mol
InChI Key: MYQNBNACLUVSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a painkiller. It was first synthesized in 2005 by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile works by selectively blocking the Nav1.8 sodium channel, which is primarily expressed in sensory neurons. By blocking this channel, 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile reduces the transmission of pain signals, leading to a reduction in pain sensation. 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been shown to be highly selective for the Nav1.8 channel, with minimal effects on other sodium channels.
Biochemical and Physiological Effects:
4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have minimal effects on motor function, suggesting that it could be a safe and effective painkiller.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is its high selectivity for the Nav1.8 sodium channel. This makes it an attractive target for the development of new painkillers, as it reduces the risk of off-target effects. However, 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has a relatively short half-life, which could limit its effectiveness as a painkiller.

Future Directions

There are several future directions for the study of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile. One potential application is the development of new painkillers based on the structure of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile. Another potential direction is the study of the long-term effects of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile on pain sensation and neuronal function. Additionally, further research is needed to determine the optimal dosage and administration of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile for pain relief.

Synthesis Methods

The synthesis of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is a complex process that involves several steps. The first step is the preparation of 4-amino-3,5-difluorobenzonitrile, which is then reacted with acetyl piperidine to form the final product. The synthesis of 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile is challenging, and it requires a high degree of expertise and precision.

Scientific Research Applications

4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile has been extensively studied for its potential use as a painkiller. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. 4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile works by selectively blocking the Nav1.8 sodium channel, which is involved in the transmission of pain signals.

properties

IUPAC Name

4-[(1-acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-9(20)19-4-2-11(3-5-19)18-14-12(15)6-10(8-17)7-13(14)16/h6-7,11,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQNBNACLUVSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=C(C=C(C=C2F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.